

Part 1: BI-1206 (BioInvent International)

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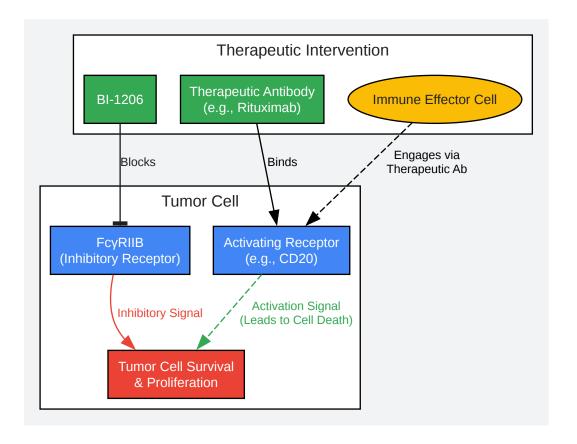
Compound of Interest		
Compound Name:	BI-1230	
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BI-1206 is a high-affinity monoclonal antibody that selectively targets FcyRIIB (CD32B), the sole inhibitory member of the Fcy receptor family.[1] Overexpression of FcyRIIB on cancer cells is a mechanism of resistance to antibody-based cancer therapies.[2] By blocking FcyRIIB, BI-1206 is designed to enhance the efficacy of other anticancer antibodies, such as rituximab and pembrolizumab.[3][4] BI-1206 is currently being evaluated in Phase 1/2a clinical trials for non-Hodgkin's lymphoma (NHL) and solid tumors.[5][6]

Signaling Pathway of FcyRIIB Inhibition by BI-1206

The following diagram illustrates the proposed mechanism of action for BI-1206. By blocking the inhibitory FcyRIIB receptor on tumor cells, BI-1206 prevents the negative signaling that would otherwise dampen the therapeutic effect of other anticancer antibodies. This restores and enhances the ability of these antibodies to mediate tumor cell killing.





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Figure 1: Mechanism of Action of BI-1206.

Preclinical Safety and Toxicology

Publicly available information on the preclinical safety and toxicology of BI-1206 is limited. However, preclinical studies have been conducted to support the initiation of clinical trials. One preclinical study in mice demonstrated that premedication with corticosteroids could prevent infusion-related reactions associated with intravenous anti-FcyRIIB administration, a strategy that has been implemented in clinical trials to improve tolerability.[7] Preclinical findings also indicated that BI-1206 significantly enhances the effect of anti-PD-1 therapy, which has been corroborated by Phase 1 data in solid tumors.[6][8]

Clinical Safety Profile

BI-1206 has been evaluated in two main clinical settings: in combination with rituximab for non-Hodgkin's lymphoma (NCT03571568) and with pembrolizumab for solid tumors (NCT04219254).[6][9] Across these trials, BI-1206 has generally been described as well-tolerated.[2][5][10]



Intravenous (IV) Administration: In the Phase 1 dose-escalation part of the solid tumor trial, no formal maximum tolerated dose (MTD) was defined.[11] The most frequently observed treatment-emergent adverse events (TEAEs) are summarized in the table below. These events were noted to be transient and manageable.[9][11]

Adverse Event Category	Specific Events	Management/Resolution
Infusion-Related Reactions	Not specified	Transient; risk and/or intensity reduced with corticosteroid premedication or split dosing. [11]
Hematologic	Thrombocytopenia	Transient, without clinical consequences.[9][11]
Hepatic	Elevated liver enzymes	Transient, without clinical consequences.[9][11]

Subcutaneous (SC) Administration: A subcutaneous formulation of BI-1206 has been developed and is being tested to improve the safety and tolerability profile.[6] Dose escalation with the SC formulation is ongoing. To date, the SC administration has been well-tolerated with no notable safety events reported, including no infusion-related reactions, thrombocytopenia, or elevated liver enzymes of any grade.[10][11] This suggests an improved safety profile compared to the IV formulation.[5]

Experimental Protocols: Clinical Trial Overviews

Detailed protocols for clinical trials are not fully public. However, information from clinical trial registries and press releases provides a solid overview of the study designs.

NCT03571568: BI-1206 in Non-Hodgkin's Lymphoma (NHL) This is a Phase 1/2a, open-label, dose-escalation, and expansion study of BI-1206 in combination with rituximab in patients with indolent B-cell NHL who have relapsed or are refractory to rituximab.[12] The study also includes a triple combination arm with the BTK inhibitor acalabrutinib.

 Phase 1: A 3+3 dose-escalation design was used to determine the recommended Phase 2 dose (RP2D) for both IV and SC formulations.[12]

Foundational & Exploratory





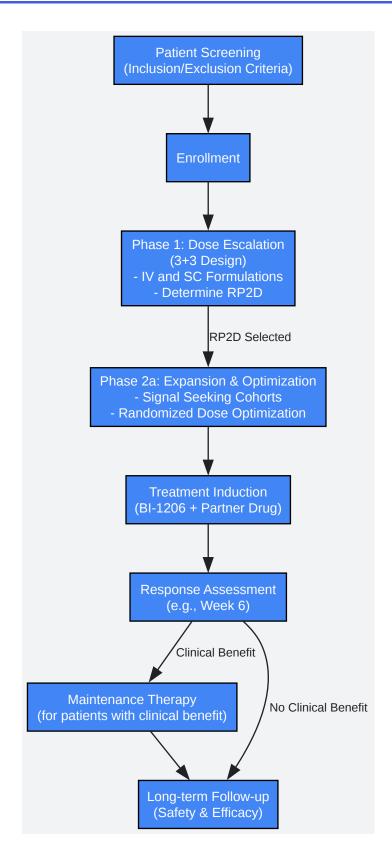
- Phase 2a: This phase consists of signal-seeking cohorts and a randomized, two-arm dose optimization to further evaluate the safety and efficacy of the combination therapies.[13]
- Treatment Regimen: Subjects receive an induction cycle of BI-1206 with rituximab. Those showing clinical benefit at week 6 can continue to maintenance therapy.[12]

NCT04219254: BI-1206 in Solid Tumors This Phase 1/2a study evaluates BI-1206 in combination with the anti-PD-1 therapy pembrolizumab in patients with advanced solid tumors who have been previously treated with anti-PD-1/PD-L1 therapies.[1][6]

- Phase 1: Dose escalation of both IV and SC BI-1206 in combination with a standard dose of pembrolizumab to assess safety and tolerability.[11]
- Phase 2a: Expansion cohorts at the RP2D are planned to further assess efficacy in specific tumor types, such as non-small cell lung cancer (NSCLC) and uveal melanoma.[3][11] The trial will include a signal-seeking phase followed by a dose optimization phase where patients are randomized to different doses of BI-1206 or pembrolizumab alone.[3]

The following diagram provides a generalized workflow for these clinical trials.





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Figure 2: Generalized Clinical Trial Workflow for BI-1206.



Part 2: mRNA-1230 (Moderna)

mRNA-1230 is an investigational combination vaccine that uses messenger RNA (mRNA) technology to target three respiratory viruses: influenza virus, respiratory syncytial virus (RSV), and SARS-CoV-2.[14][15] The goal of this combination vaccine is to provide broad protection against these common respiratory illnesses with a single injection.[16]

Preclinical and Clinical Safety Profile

As of late 2025, detailed safety and toxicity data for mRNA-1230 are not yet publicly available. Moderna announced positive preclinical data for a single-shot combination vaccine targeting COVID, RSV, and flu, which supports the clinical development of mRNA-1230.[17]

mRNA-1230 has been evaluated in a Phase 1 clinical trial (NCT05585632).[14][18] This study was designed to assess the safety, reactogenicity, and immunogenicity of mRNA-1230 in adults aged 50 to 75.[14][19][20] The trial is listed as complete, but results have not been formally published or presented in detail.[18][21] The primary purpose was to evaluate the safety and how the body reacts to the vaccine.[14][19] For another of Moderna's combination vaccines, mRNA-1083 (COVID-19 and influenza), the company has reported an acceptable tolerability and safety profile with low-grade adverse reactions, which may be indicative of the expected profile for mRNA-1230.[22]

Experimental Protocol: NCT05585632 Overview

This was a Phase 1, randomized study that enrolled approximately 392 healthy adults.[14][19] Participants were randomly assigned to receive one of several investigational vaccines, including different dose levels of mRNA-1230, to compare its safety and immunogenicity against single-target vaccines.[14][20] Participants were monitored for safety through clinic visits and phone calls for approximately 13 months and used an electronic diary to record any reactions for 7 days post-vaccination.[16][18]

Further information on the safety and toxicity profile of mRNA-1230 is anticipated following the publication of the results from this Phase 1 study.



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